molecular formula C8H8N2O5 B1592578 Methyl 5-methoxy-6-nitropicolinate CAS No. 390816-44-1

Methyl 5-methoxy-6-nitropicolinate

Cat. No. B1592578
CAS RN: 390816-44-1
M. Wt: 212.16 g/mol
InChI Key: OCQAYEZVBSVDLF-UHFFFAOYSA-N
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Description

“Methyl 5-methoxy-6-nitropicolinate” is a synthetic compound with the CAS Number: 390816-44-1 . It has a molecular weight of 212.16 and its IUPAC name is methyl 5-methoxy-6-nitro-2-pyridinecarboxylate .


Synthesis Analysis

The synthesis of “Methyl 5-methoxy-6-nitropicolinate” involves heating a solution of 3-methoxy-6-methyl-2-nitro-pyridine in water containing MgSO4 to reflux. A solution of KMnO4 is added slowly over a period of 1 hour and reflux is maintained for an additional 5 hours . The reaction mixture is then cooled to room temperature and concentrated ammonia is added . The residue is taken up in MeOH-DCM and a solution of diazomethane in Et2O is added until a persisting yellow color is observed . The solution is then concentrated to dryness and purified by flash column chromatography .


Molecular Structure Analysis

The InChI Code for “Methyl 5-methoxy-6-nitropicolinate” is 1S/C8H8N2O5/c1-14-6-4-3-5 (8 (11)15-2)9-7 (6)10 (12)13/h3-4H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 5-methoxy-6-nitropicolinate” is a solid at room temperature . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Methylation Reactions and Nitro Group Chemistry

  • Methylation of Indazoles : A study by Jaffari and Nunn (1974) on the methylation of indazoles under neutral and acidic conditions showed the formation of various methyl derivatives. This research highlights the reactivity of nitro compounds in methylation reactions, which could be relevant for understanding the chemical behavior of Methyl 5-methoxy-6-nitropicolinate (Jaffari & Nunn, 1974).

  • Synthesis of Pyrroloquinolines : Research by Roberts et al. (1997) on synthesizing pyrrolo[4,3,2-de]quinolines from dimethoxyquinoline through nitrations and other reactions provides insights into the manipulation of nitro and methoxy groups in complex organic syntheses. This could inform the synthesis and application of Methyl 5-methoxy-6-nitropicolinate in the creation of novel compounds (Roberts, Joule, Bros, & Álvarez, 1997).

  • Quinoline Proton Sponges : Dyablo et al. (2015) reported the synthesis of a quinoline proton sponge, demonstrating the reactivity and potential applications of quinoline derivatives with nitro and methoxy groups. This study can shed light on the structural and electronic characteristics of Methyl 5-methoxy-6-nitropicolinate (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).

  • Reissert-Kaufmann-type Reaction : Research by Matsumura, Ariga, and Ohfuji (1970) on Reissert-Kaufmann-type reactions of nitropyridines provides insights into the reactivity of nitro groups in pyridine derivatives, which may be relevant for the chemical transformations involving Methyl 5-methoxy-6-nitropicolinate (Matsumura, Ariga, & Ohfuji, 1970).

Safety and Hazards

The safety information for “Methyl 5-methoxy-6-nitropicolinate” includes a GHS07 pictogram and a signal word of warning . The hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

methyl 5-methoxy-6-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-14-6-4-3-5(8(11)15-2)9-7(6)10(12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQAYEZVBSVDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633484
Record name Methyl 5-methoxy-6-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

390816-44-1
Record name Methyl 5-methoxy-6-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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